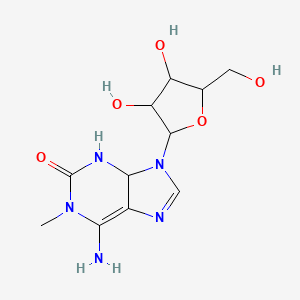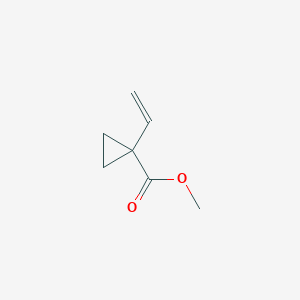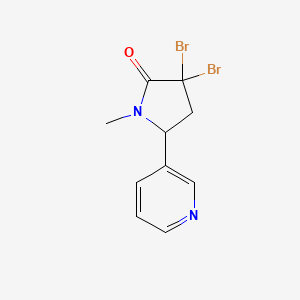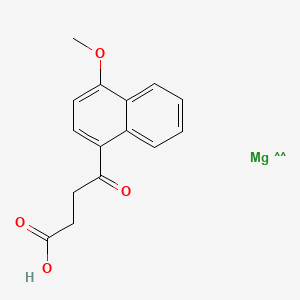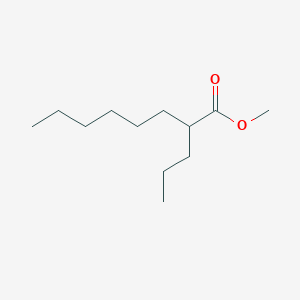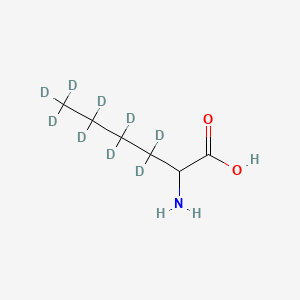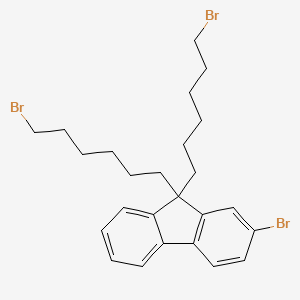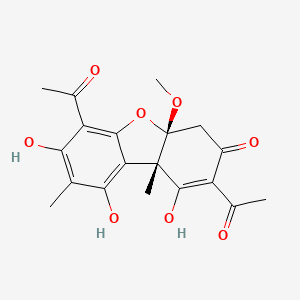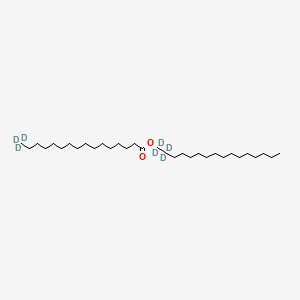
1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
The synthesis of 1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate typically involves the incorporation of deuterium into the hexadecyl and hexadecanoate moieties. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods may involve the catalytic addition of deuterium gas to the precursor molecules under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: It is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: It is used in the production of deuterated materials for various applications, including nuclear magnetic resonance (NMR) spectroscopy
Mechanism of Action
The mechanism of action of 1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate involves its incorporation into biological systems where it can replace non-deuterated analogs. This substitution can alter the reaction kinetics and stability of the molecules, leading to changes in metabolic pathways and molecular interactions .
Comparison with Similar Compounds
1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate is unique due to its high degree of deuteration, which provides increased stability and altered reaction kinetics compared to non-deuterated analogs. Similar compounds include:
1,1,2,2-tetrachloroethane: Used as an industrial solvent and separation agent.
1,1,2,2-tetraphenylethylene: Used in the synthesis of thermoelectric materials.
1,1,2,2-tetraacetylethane: Used in various chemical synthesis applications.
These compounds, while similar in their structural features, differ significantly in their applications and properties.
Properties
Molecular Formula |
C32H64O2 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3/i2D3,29D2,31D2 |
InChI Key |
PXDJXZJSCPSGGI-LGJOIJPZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


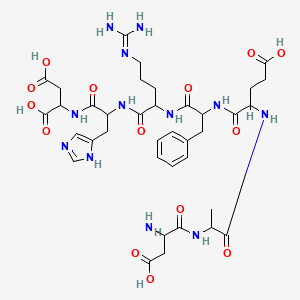

![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
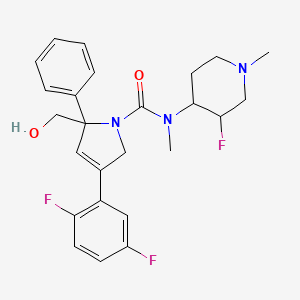
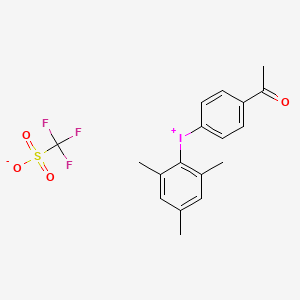
![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)
